Product packaging for alpha-Maltosyl fluoride(Cat. No.:CAS No. 66701-54-0)

alpha-Maltosyl fluoride

Cat. No.: B1208012
CAS No.: 66701-54-0
M. Wt: 344.29 g/mol
InChI Key: MPJMJSVSVMGORJ-ASMJPISFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Maltosyl fluoride is a chemically synthesized substrate analog that serves as a critical mechanistic probe and tool in enzymatic research, particularly in the study of glycoside hydrolases and glycosyltransferases. Its primary research value lies in its use as a mechanism-based reagent for trapping and characterizing covalent glycosyl-enzyme intermediates, which is fundamental to elucidating the double-displacement catalytic mechanisms of retaining glycosidases . The fluoride atom acts as an excellent anomeric leaving group, facilitating the formation of a covalent beta-maltosyl-enzyme intermediate, which can be trapped and studied using techniques like X-ray crystallography and mass spectrometry, especially when using engineered enzyme muteins or fluorinated analogs like 2-deoxy-2-fluoromaltosyl fluoride . This application provides direct structural and mechanistic insight into enzyme action . Furthermore, this compound has been effectively utilized as a substrate for enzymes like bacterial cyclodextrin glycosyltransferase (CGTase) in chemoenzymatic syntheses. It can be transglycosylated onto various acceptors, such as panose and pullulan, to produce branched oligo- and polysaccharides. These synthesized molecules are valuable as potential substrates for studying the activity and specificity of other starch-active enzymes, such as limit dextrinase . As a glycosyl donor, it enables researchers to explore substrate binding and processing at enzyme active sites . This compound is presented as a high-purity chemical tool for investigative enzymology. It is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21FO10 B1208012 alpha-Maltosyl fluoride CAS No. 66701-54-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66701-54-0

Molecular Formula

C12H21FO10

Molecular Weight

344.29 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1

InChI Key

MPJMJSVSVMGORJ-ASMJPISFSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O

Synonyms

alpha-maltosyl fluoride

Origin of Product

United States

Synthetic Methodologies for α Maltosyl Fluoride and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides robust and versatile routes to α-maltosyl fluoride (B91410) and its derivatives. These methods often rely on the strategic use of protecting groups and specialized fluorinating reagents to achieve desired regioselectivity and stereoselectivity.

The direct introduction of a fluorine atom at the anomeric (C-1) position of maltose (B56501) is a primary method for synthesizing α-maltosyl fluoride. This transformation typically starts from a protected maltose derivative, such as per-O-acetylated maltose, where the anomeric hydroxyl or acetate (B1210297) group is replaced by fluoride.

One common strategy involves the deprotection of the anomeric acetyl group from a compound like octa-O-acetyl-β-maltose using hydrazine (B178648) acetate to yield a hemiacetal. This intermediate is then subjected to nucleophilic fluorination. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, effectively converting the anomeric hydroxyl group to a fluoride and generating a diastereomeric mixture of α- and β-maltosyl fluorides. The desired α-anomer can then be isolated by chromatographic techniques like HPLC, followed by deprotection of the acetyl groups to yield the final α-maltosyl fluoride. rsc.orgrsc.orgacs.org The β-anomer, however, has been noted to be unstable in aqueous solutions. rsc.orgacs.org

Another established fluorinating agent is a complex of hydrogen fluoride and pyridine (B92270) (HF·pyridine), often referred to as Olah's reagent. cdnsciencepub.com This reagent is a convenient and milder alternative to anhydrous hydrogen fluoride for introducing fluoride into organic molecules, including carbohydrates, and can be employed for anomeric fluorination. cdnsciencepub.com

Table 1: Anomeric Fluorination of Maltose Derivatives

Precursor Reagent Product Key Steps Ref
Hepta-O-acetyl-maltosyl hemiacetal DAST Hepta-O-acetyl-α/β-maltosyl fluoride 1. Anomeric deacetylation 2. Nucleophilic fluorination 3. HPLC separation rsc.orgrsc.org

Modifying the sugar rings by replacing hydroxyl groups with fluorine atoms at positions other than the anomeric carbon yields important analogues. These deoxy-fluorinated compounds are crucial for studying enzyme-substrate interactions.

2-deoxy-2-fluoro-α-maltosyl fluoride: The synthesis of 2-deoxy-2-fluoro analogues often begins with a protected maltal (B1199275) derivative. acs.org For instance, peracetylated maltal can be treated with an electrophilic fluorinating agent like Selectfluor® in nitromethane. acs.orgpdbj.org This reaction yields a mixture of 2-fluoro derivatives with both gluco- and manno- stereochemistry at the C-2 position. acs.org Subsequent deprotection affords the final 2-deoxy-2-fluoro-maltose products. pdbj.org An alternative route to 1,2-difluorinated maltose involves the reaction of peracetylated maltal with fluorine, which proceeds with a slight preference for the α-face, giving the gluco-compound as the major isomer. acs.org

2-deoxy-2,2-difluoro-α-maltosyl fluoride: The synthesis of this difluorinated analogue can be achieved from peracetylated 2-fluoro-maltal. acs.orgresearchgate.net A key one-step method involves treating the 2-fluoro-maltal with Selectfluor® in nitromethane, which produces a mixture of the peracetylated 2,2-difluoro-α- and β-maltosyl fluorides. acs.orgresearchgate.net A byproduct of this reaction, a 2,2-difluoro maltose hemiacetal, can also be converted to the desired difluoro-maltosyl fluorides using DAST, although this reaction tends to be slow and gives moderate yields. acs.orgacs.org The final deprotection is typically accomplished using ammonia (B1221849) in methanol (B129727) to give 2-deoxy-2,2-difluoro-α-maltosyl fluoride. acs.org

4'-deoxy-α-maltosyl fluoride Analogues: The introduction of fluorine at the C-4' position of the non-reducing glucose unit represents a significant synthetic challenge. Strategies developed for other complex carbohydrates provide insight into potential routes. For example, the synthesis of 4'-deoxy-4'-fluorokanamycin A has been achieved through the fluorinative ring-opening of a D-galacto-3',4'-epoxide intermediate using potassium hydrogen fluoride. nih.gov This approach, which converts a galacto configuration at the C-4' position to a gluco configuration with fluorine incorporation, highlights a viable strategy for accessing 4'-deoxy-4'-fluoro structures within a disaccharide framework. nih.gov Similarly, various methods including the use of DAST and epoxide ring-opening have been studied for the synthesis of 4'-deoxy-4'-fluoro neamine. rsc.org

Table 2: Synthesis of Deoxy-Fluorinated Maltosyl Fluoride Analogues

Target Compound Starting Material Key Reagents Outcome Ref
2-deoxy-2-fluoro-maltose Peracetylated maltal Selectfluor® Mixture of gluco and manno isomers acs.orgpdbj.org
2-deoxy-2,2-difluoro-α-maltosyl fluoride Peracetylated 2-fluoro-maltal Selectfluor®; DAST α/β anomeric mixture of products acs.orgresearchgate.net

The synthesis of derivatives substituted at specific positions on the maltosyl scaffold allows for fine-tuning of its biological properties. The synthesis of α-maltosyl fluorides substituted at the 6- or 6'-positions with hydrogen, fluorine, bromine, or various ether and ester groups has been described. acs.orgrsc.orgresearchgate.net These syntheses rely on multi-step procedures involving selective protection and deprotection of hydroxyl groups to allow for chemical modification at the desired position before or after the anomeric fluorination step. For example, the synthesis of 6'-deoxy-6'-fluoro-α-isomaltoside, a close analogue, was achieved by treating a selectively protected precursor, with only the 6'-hydroxyl group free, with DAST. nih.gov Another approach to 6'-substituted maltoses involves using 1,6-anhydro-β-maltose as a starting material, which allows for selective reaction at the 6'-position after protecting the other hydroxyls. cdnsciencepub.com

α Maltosyl Fluoride As a Substrate in Enzymatic Transglycosylation and Hydrolysis

Interactions with α-Amylases and Related Glycoside Hydrolases

α-Amylases, traditionally known for their hydrolytic activity on α-1,4-glucosidic linkages in starch and related polysaccharides, exhibit a remarkable shift in function when presented with α-maltosyl fluoride (B91410) as a substrate.

Transglycosylation Dominance Over Hydrolysis in α-Amylase Reactions

A pivotal finding in the study of α-amylase activity is the pronounced preference for transglycosylation over hydrolysis when α-maltosyl fluoride is the substrate. nih.gov Crystalline α-amylases from various sources can utilize α-maltosyl fluoride as both a glycosyl donor and acceptor at significant rates. nih.gov This phenomenon is attributed to the enzyme's ability to bind two molecules of α-maltosyl fluoride simultaneously within its active site. One molecule acts as the glycosyl donor, with its carbon-fluorine bond positioned near the catalytic residues, while the other molecule serves as the acceptor, presenting its C-4 hydroxyl group. This arrangement sterically favors the transfer of the maltosyl group to the acceptor molecule over its transfer to water, which would result in hydrolysis. nih.gov Consequently, the formation of maltooligosaccharides is the predominant reaction pathway. nih.gov

Oligosaccharide and Polysaccharide Synthesis from α-Maltosyl Fluoride

The transglycosylation prowess of α-amylases using α-maltosyl fluoride leads to the efficient synthesis of malto-oligosaccharides. In the initial stages of the reaction, products such as maltotetraosyl fluoride and malto-oligosaccharides with a degree of polymerization (DP) of 3 to 6 or more can constitute 75-93% of the total products by weight. nih.gov As the reaction progresses, the yield of malto-oligosaccharides can be two to five times greater than that of maltose (B56501), the product of hydrolysis. nih.gov Notably, some α-amylases, like the one from Aspergillus oryzae, can generate malto-oligosaccharide chains with up to 12 D-glucosyl residues. nih.gov This demonstrates the significant potential of using α-maltosyl fluoride and α-amylases for the controlled synthesis of higher oligosaccharides.

Enzyme SourceSubstrateKey ProductsObservation
Various Crystalline α-Amylasesα-Maltosyl FluorideMalto-oligosaccharides (DP 3-6+), Maltotetraosyl fluorideTransglycosylation is the dominant reaction over hydrolysis.
Aspergillus oryzae α-Amylaseα-Maltosyl FluorideMalto-oligosaccharides (up to DP 12)Demonstrates the synthesis of long-chain oligosaccharides.

Utilization by Cyclodextrin (B1172386) Glycosyltransferases (CGTase)

Cyclodextrin glycosyltransferases (CGTases) are a class of enzymes renowned for their ability to produce cyclodextrins from starch through an intramolecular transglycosylation (cyclization) reaction. These enzymes can also catalyze intermolecular transglycosylation (coupling and disproportionation) and hydrolysis. α-Maltosyl fluoride serves as an effective donor substrate for CGTases, enabling the synthesis of various cyclodextrin derivatives.

Formation of Cyclodextrins (α-, β-, γ-CDs)

CGTases utilize α-maltosyl fluoride to synthesize branched cyclodextrins. worldscientific.comamanote.comtandfonline.com For instance, CGTase from Bacillus circulans has been shown to effectively convert 4-thio-α-maltosyl fluoride into various cyclo-thiomaltooligosaccharides. nih.gov While natural donor substrates for CGTases are typically longer maltooligosaccharides, the activated nature of α-maltosyl fluoride, due to the excellent fluoride leaving group, allows for its efficient use as a donor. nih.gov The primary products of CGTase action on starch are α-, β-, and γ-cyclodextrins, which are cyclic oligosaccharides containing six, seven, and eight glucose units, respectively. nih.gov The use of α-maltosyl fluoride as a donor in the presence of cyclodextrins as acceptors leads to the formation of branched or substituted cyclodextrins. nih.gov

Acceptor Specificity and Yield Optimization in CGTase-Mediated Reactions

EnzymeDonorAcceptorProductsKey Finding
Bacillus circulans CGTase4-thio-α-maltosyl fluoride-Cyclo-thiomalto-oligosaccharidesEffective conversion of a modified maltosyl fluoride. nih.gov
Pseudomonas isoamylaseα-Maltosyl fluorideβ-Cyclodextrin6A,6C- and 6A,6D-di-O-α-maltosyl β-CDRatio of isomers is approximately 40:60 to 45:55. tandfonline.comnih.gov
Aerobacter pullulanaseα-Maltosyl fluorideβ-Cyclodextrin6A,6C- and 6A,6D-di-O-α-maltosyl β-CDRatio of isomers is approximately 30:70. tandfonline.comnih.gov
Isoamylaseα-Maltosyl fluorideγ-Cyclodextrin6A,6C-di-O-α-maltosyl γ-CDContent of this isomer was about 35%. nih.gov

Substrate for Maltosyltransferases (e.g., GlgE)

GlgE is a maltosyltransferase that plays a crucial role in an alternative pathway for α-glucan biosynthesis in some bacteria, including Mycobacterium tuberculosis. researchgate.netuniprot.orgnih.gov This enzyme utilizes maltose-1-phosphate as the natural donor substrate to elongate α-1,4-glucan chains. uniprot.org

Research has demonstrated that α-maltosyl fluoride can also serve as an efficient donor substrate for GlgE. researchgate.net In studies using GlgE, α-maltosyl fluoride led to the formation of longer polymeric chains compared to the natural substrate, maltose-1-phosphate, under similar conditions. researchgate.net This highlights the potential of using α-maltosyl fluoride as a tool to study the mechanism and acceptor specificity of GlgE and related maltosyltransferases. Furthermore, a non-hydrolyzable analog, 2-deoxy-2,2-difluoro-α-maltosyl fluoride, has been synthesized and used to probe the active site of GlgE from Streptomyces coelicolor. nih.govrsc.org This research provided valuable insights into the enzyme's catalytic mechanism, confirming the role of specific amino acid residues in the binding and processing of the substrate. nih.gov

Elongation of α-Glucan Chains in Bacterial Biosynthetic Pathways

α-Maltosyl fluoride serves as an effective donor substrate in certain bacterial pathways for the synthesis and modification of α-glucans. Research has shown its utility in probing the mechanisms of enzymes crucial for bacterial survival and pathogenesis.

For instance, in Streptomyces coelicolor, the enzyme GlgEI is involved in α-glucan biosynthesis. A synthesized derivative, 2-deoxy-2,2-difluoro-α-maltosyl fluoride, was designed as a non-hydrolyzable mimic of the natural substrate, maltose-1-phosphate (M1P). rsc.org This mimic allowed researchers to study the enzyme's active site, providing evidence that the residue Glu423 acts as the proton donor during the catalytic process. rsc.org This highlights the role of α-maltosyl fluoride and its derivatives as mechanistic probes in understanding the elongation of α-glucan chains.

Furthermore, pullulanases (PULIs), a type of debranching enzyme from bacteria such as Bacillus acidopullulyticus and Klebsiella pneumoniae, have been shown to use α-maltosyl fluoride as a donor to transfer maltosyl units to acceptors like cyclodextrins. nih.gov These transglycosylation reactions demonstrate the compound's ability to participate in the formation of new α-1,6-glycosidic linkages, effectively modifying or elongating α-glucan structures. nih.gov

Comparative Substrate Efficiency with Natural Donors

α-Maltosyl fluoride is considered a strongly activated substrate that effectively mimics the reaction intermediate of retaining glycoside hydrolases. nih.gov Its efficiency relative to natural donor substrates, such as nucleotide sugars (e.g., UDP-galactose) or sugar-1-phosphates (e.g., maltose-1-phosphate), varies depending on the specific enzyme.

While detailed quantitative kinetic data is often specific to the enzyme and reaction conditions, the literature provides a qualitative comparison. For enzymes like the α-galactosyltransferase from Neisseria meningitidis, glycosyl fluorides can function as effective, and potentially more cost-effective, alternative donor substrates to their natural nucleotide phosphosugar counterparts. nih.gov In the case of Streptomyces coelicolor GlgEI, an α-maltosyl fluoride derivative was designed specifically to act as a close mimic of the natural substrate, maltose-1-phosphate, indicating its comparable utility in binding to the enzyme's active site. rsc.org

Enzyme/Systemα-Maltosyl Fluoride (or derivative) as DonorNatural DonorComparative Efficiency Notes
Streptomyces coelicolor GlgEIHighMaltose-1-PhosphateDesigned as a non-hydrolyzable mimic, suggesting effective binding and recognition in the active site. rsc.org
Bacterial Pullulanases (e.g., B. acidopullulyticus)HighPullulanActs as a strongly activated donor for transglycosylation reactions. nih.gov
Neisseria meningitidis α-galactosyltransferaseHighUridine-5'-diphosphogalactoseFunctions as a substrate, offering a potential inexpensive alternative for oligosaccharide synthesis. nih.gov

Reactivity with Other Glycosyl Transferases and Phosphorylases

The reactivity of α-maltosyl fluoride is not universal across all carbohydrate-active enzymes. Its interaction is highly dependent on the specific enzyme's catalytic mechanism and substrate-binding site architecture. It is recognized as a valuable donor substrate for many glycoside hydrolases (GHs), particularly those in the GH13 family, which includes α-amylases and debranching enzymes. nih.govnih.gov

However, its utility with phosphorylases is more limited. For example, maltose phosphorylase, an enzyme that catalyzes the phosphorolysis of maltose, uses α-maltose as a substrate but not β-maltose or close analogs like α-maltosyl fluoride that lack the critical axial 1-OH group. This indicates that a specific interaction with this hydroxyl group is necessary for catalysis by this particular phosphorylase, a requirement that α-maltosyl fluoride does not meet.

Exploration of Acceptor Preferences (e.g., Barley Limit Dextrinase)

Studies using α-maltosyl fluoride as a donor have been instrumental in exploring the acceptor preferences of various enzymes. A notable example is the investigation of barley limit dextrinase (HvLD), an α-glucan debranching enzyme from the GH13 family. mdpi.com By providing α-maltosyl fluoride as the donor substrate, researchers could systematically test a range of potential acceptor molecules to determine the enzyme's specificity. nih.govmdpi.com

The results demonstrated that HvLD has clear preferences. When using α-maltosyl fluoride as the donor, maltose was identified as the most efficient acceptor. nih.govmdpi.com The study also tested other linear maltooligosaccharides, cyclodextrins, and even GH inhibitors as potential acceptors. mdpi.com The high conversion rate observed when maltose was the acceptor highlights the importance of the enzyme's +2 subsite in determining activity and selectivity. nih.govmdpi.com

Donor SubstrateAcceptor MoleculeEnzymeKey Finding
α-Maltosyl FluorideMaltose (G2)Barley Limit Dextrinase (HvLD)Maltose was the best acceptor, showing a high conversion rate of the donor. nih.govmdpi.com
α-Maltosyl FluorideMaltooligosaccharides (G3, G4, G6)Barley Limit Dextrinase (HvLD)The enzyme could use other linear oligosaccharides, but maltose was preferred. mdpi.com
α-Maltosyl FluorideCyclodextrins (α-CD, β-CD)Barley Limit Dextrinase (HvLD)These cyclic oligosaccharides were also tested as acceptors. mdpi.com
α-Maltosyl FluorideGH Inhibitors (Acarbose, G1M)Barley Limit Dextrinase (HvLD)The study explored the potential for these molecules to act as acceptors. mdpi.com
α-Maltosyl FluorideAromatic molecules (e.g., pNP-glycosides)Barley Limit Dextrinase (HvLD)The enzyme was not very selective regarding the aglycone moiety, accepting various aromatic rings. nih.gov

α Maltosyl Fluoride and Derivatives As Mechanistic Probes for Carbohydrate Active Enzymes

Elucidation of Enzymatic Catalytic Mechanisms

The versatility of α-maltosyl fluoride (B91410) as a substrate allows for in-depth exploration of the complex catalytic pathways employed by glycoside hydrolases.

Retaining glycoside hydrolases catalyze the hydrolysis of glycosidic bonds with a net retention of the anomeric stereochemistry. The most common pathway for this is the Koshland double-displacement mechanism, which proceeds in two distinct steps through a covalent glycosyl-enzyme intermediate. ubc.cacazypedia.org This mechanism involves two key catalytic residues, typically aspartate or glutamate, which function as a nucleophile and a general acid/base. cazypedia.org

α-Maltosyl fluoride serves as an excellent substrate to probe this mechanism. In the first step, known as glycosylation, the enzyme's catalytic nucleophile attacks the anomeric carbon of α-maltosyl fluoride. This leads to the displacement of the fluoride ion and the formation of a covalent maltosyl-enzyme intermediate. ubc.canih.gov The second step, deglycosylation, involves a water molecule, activated by the general acid/base residue (now acting as a general base), attacking the anomeric carbon of the intermediate, cleaving the covalent bond and releasing maltose (B56501) with the same α-anomeric configuration as the starting substrate. Each step proceeds through an oxocarbenium ion-like transition state. ubc.caresearchgate.net The enhanced leaving group ability of the fluoride ion, compared to a standard glycosidic bond, facilitates the formation of the covalent intermediate, making it a valuable tool for studying the kinetics and energetics of this pathway. acs.org

Glycosyl fluorides are particularly useful for distinguishing between different catalytic pathways based on the anomeric specificity of the enzyme. acs.org The Koshland inverting mechanism and the Hehre resynthesis-hydrolysis mechanism can be probed using α- and β-maltosyl fluoride.

For an inverting α-glucosidase, α-maltosyl fluoride has the "correct" anomeric stereochemistry. Its hydrolysis proceeds via the standard Koshland mechanism, where a water molecule, deprotonated by a general-base residue, directly attacks the anomeric carbon, leading to inversion of the stereochemistry and the formation of β-maltose. acs.org

Conversely, if the same enzyme is presented with β-maltosyl fluoride, which has the "incorrect" anomeric stereochemistry, it may follow the Hehre resynthesis-hydrolysis pathway. acs.org In this mechanism, the enzyme first uses a sugar molecule in the active site as a nucleophilic acceptor. This results in a transglycosylation reaction, forming a new oligosaccharide with an α-linkage. This newly synthesized product then serves as a proper substrate for the enzyme and is subsequently hydrolyzed in a manner similar to the Koshland pathway for α-maltosyl fluoride. acs.org The ability of α-amylases to utilize α-maltosyl fluoride as both a glycosyl donor and acceptor to form maltooligosaccharides further illustrates the capacity of these enzymes to catalyze non-hydrolytic glycosyl transfer reactions, a key feature of the Hehre pathway. nih.gov

PathwaySubstrate for Inverting α-GlucosidaseInitial StepProduct
Koshland Inverting Mechanism α-Maltosyl Fluoride (correct anomer)Direct attack by waterβ-Maltose
Hehre Resynthesis-Hydrolysis β-Maltosyl Fluoride (incorrect anomer)Transglycosylation with an acceptor sugarHydrolyzed oligosaccharide

Trapping and Characterization of Glycosyl-Enzyme Intermediates

A central feature of the double-displacement mechanism is the formation of a covalent intermediate. The transient nature of this species makes it difficult to study. α-Maltosyl fluoride and its derivatives are designed to overcome this challenge by facilitating the formation and stabilization of these intermediates.

The reaction of a retaining glycosidase with an activated substrate like α-maltosyl fluoride leads to the formation of a maltosyl-enzyme intermediate. However, this intermediate is typically short-lived as it is rapidly hydrolyzed. To trap this intermediate for structural or detailed kinetic analysis, modified versions of the substrate are often employed. For example, 2-deoxy-2-fluoro-α-maltosyl fluoride (α-MDF) has been successfully used to trap the maltosyl-enzyme intermediate of a variant of the Streptomyces coelicolor enzyme GlgEI. nih.gov The fluorine substitution at the C2 position electronically destabilizes the transition state for the breakdown of the intermediate, slowing the rate of hydrolysis and allowing the intermediate to accumulate. nih.govubc.ca This accumulation enables its detection and characterization using techniques like electrospray ionization mass spectrometry (ESI-MS). ubc.ca

In addition to modifying the substrate, the enzyme itself can be engineered to stabilize the covalent intermediate. Site-directed mutagenesis is a powerful tool for this purpose. By mutating the general acid/base residue, which is responsible for activating the water molecule for the second (hydrolytic) step, the deglycosylation reaction can be effectively shut down. nih.govnih.gov

A notable example is the study of S. coelicolor GlgEI, where the general base catalyst, Glu423, was mutated to a non-catalytic alanine (B10760859) residue (E423A). nih.gov This mutation prevented the hydrolysis of the β-maltosyl enzyme intermediate that was formed when the enzyme reacted with α-MDF. nih.gov This combined strategy of using an activated, modified substrate with a catalytically impaired enzyme variant is a highly effective method for trapping and accumulating the glycosyl-enzyme intermediate, making it amenable to detailed structural studies such as X-ray crystallography. nih.gov

StrategyMethodExampleOutcome
Substrate Modification Introduction of 2-deoxy-2-fluoro groups2-deoxy-2-fluoro-α-maltosyl fluoride (α-MDF)Slows hydrolysis of the intermediate
Enzyme Modification Site-directed mutagenesis of the general acid/base catalystS. coelicolor GlgEI-E423A mutantPrevents hydrolysis of the intermediate

Kinetic Analysis as Mechanism-Based Inactivators or Slow Substrates

α-Maltosyl fluoride and its derivatives are valuable tools for kinetic analysis because they can act as either slow substrates or mechanism-based inactivators. Their behavior depends on the specific enzyme and the nature of the analogue. The fluorine atom, being a good leaving group, facilitates the first step of the catalytic reaction (glycosylation) but can significantly slow down the second step (deglycosylation or hydrolysis), allowing for the study of the reaction kinetics in greater detail.

One of the most striking kinetic features of α-maltosyl fluoride is its propensity to promote transglycosylation reactions over hydrolysis in α-amylases. Crystalline α-amylases from various sources have been shown to utilize α-maltosyl fluoride at high rates, but the primary products are malto-oligosaccharides rather than maltose. nih.gov This indicates that a second molecule of α-maltosyl fluoride (or another acceptor) is more effective at attacking the glycosyl-enzyme intermediate than water. This observation highlights the capacity of the α-amylase active site to bind two substrate molecules simultaneously in a manner that favors glycosyl transfer. nih.gov

Enzyme SourceSubstrateRate of Utilization (µmol/min/mg protein)Primary Reaction
Various α-Amylasesα-Maltosyl Fluoride (30 mM)~10 to ~1550Transglycosylation

The behavior of α-maltosyl fluoride derivatives as slow substrates has been quantified in several systems. For example, 4-deoxymaltotriosyl α-fluoride is processed by wild-type cyclodextrin (B1172386) glycosyltransferase (CGTase) with a turnover number (kcat) that is significantly lower than that of the parent, unmodified substrate, maltotriosyl α-fluoride. This slow turnover is a direct consequence of the missing hydroxyl group required for the subsequent reaction step. This property was exploited to trap the catalytic intermediate in a mutant version of the enzyme.

EnzymeSubstrate / Analoguekcat (s⁻¹)Classification
Cyclodextrin Glycosyltransferase (wild-type)Maltotriosyl α-fluoride275Substrate
Cyclodextrin Glycosyltransferase (wild-type)4-deoxymaltotriosyl α-fluoride2Slow Substrate
Cyclodextrin Glycosyltransferase (Glu257Gln mutant)4-deoxymaltotriosyl α-fluoride0.6Slow Substrate

Furthermore, α-maltosyl fluoride has been shown to be an effective glycosyl donor for other transglycosylating enzymes, such as the barley limit dextrinase, where maltose was identified as the most efficient acceptor. nih.gov This demonstrates the broad utility of α-maltosyl fluoride as a tool to study and exploit the transglycosylation activity of various carbohydrate-active enzymes.

Applications in Directed Oligosaccharide and Polysaccharide Synthesis

Chemoenzymatic Synthesis of Regioselectively Modified Cyclodextrins

The chemoenzymatic approach leverages the specificity of enzymes to direct glycosylation reactions, overcoming the challenges of traditional chemical methods that often require extensive use of protecting groups. Alpha-maltosyl fluoride (B91410) and its derivatives are excellent substrates for enzymes like cyclodextrin (B1172386) glucosyltransferase (CGTase), enabling the synthesis of cyclodextrins with specific modifications.

Detailed research has demonstrated the synthesis of various α-maltosyl fluoride derivatives, substituted at the 6- or 6'-positions, for use in CGTase-catalyzed reactions. These chemically synthesized donors are then enzymatically transferred to an acceptor, leading to modified oligosaccharides that can subsequently be cyclized by the same enzyme. It was found that while many modified α-maltosyl fluorides can act as substrates in coupling reactions, their ability to form cyclic compounds is highly dependent on the nature of the modification rsc.org. For instance, only derivatives like 6'-O-methyl and 6'-O-acetyl α-maltosyl fluoride were successfully transformed into the corresponding modified cyclodextrins rsc.org. This highlights the high specificity of the CGTase enzyme and demonstrates how a chemoenzymatic strategy using tailored glycosyl fluorides can produce regioselectively modified cyclodextrins rsc.org.

Table 1: Substrate Specificity of CGTase with Modified α-Maltosyl Fluorides
α-Maltosyl Fluoride DerivativeEnzymeResultReference
6'-O-Methyl-α-maltosyl fluorideCGTaseFormation of modified higher oligosaccharides and cyclic compounds rsc.org
6'-O-Acetyl-α-maltosyl fluorideCGTaseFormation of modified higher oligosaccharides and cyclic compounds rsc.org
6-Deoxy-α-maltosyl fluorideCGTaseSubstrate in coupling reactions; no cyclic compounds reported rsc.org
6'-Deoxy-6'-fluoro-α-maltosyl fluorideCGTaseSubstrate in coupling reactions; no cyclic compounds reported rsc.org

Preparation of Specific Malto-oligosaccharides and Polysaccharides

Alpha-maltosyl fluoride is a key monomer in the enzymatic polymerization for synthesizing specific malto-oligosaccharides and amylose, a linear polysaccharide. This process typically utilizes α-amylase, an enzyme that naturally hydrolyzes starch, but can be driven in the reverse direction of polycondensation under specific conditions acs.orggoogle.com.

The reaction involves the polycondensation of α-maltosyl fluoride in a mixed solvent system, such as methanol (B129727) and a phosphate (B84403) buffer, which favors synthesis over hydrolysis acs.org. The α-amylase from Aspergillus oryzae has been found to be particularly effective, catalyzing the stereo- and regioselective formation of α(1→4)-glycosidic bonds acs.orgnih.gov. This method produces a mixture of malto-oligosaccharides with varying degrees of polymerization (DP), from maltose (B56501) (G2) up to at least maltoheptaose (B131047) (G7) acs.orgnih.gov. The precise distribution of these oligomers can be influenced by reaction conditions such as solvent composition and enzyme source acs.org.

Table 2: Distribution of Malto-oligosaccharides from α-Amylase Catalyzed Polycondensation of α-Maltosyl Fluoride
Solvent System (Methanol/Buffer)Monomer Conversion (%)Product Distribution (Weight %)Reference
2/185G3 (16%), G4 (34%), G5 (23%), G6 (13%), G7+ (14%) acs.org
1/179G3 (22%), G4 (38%), G5 (21%), G6 (10%), G7+ (9%) acs.org
Data derived from reactions using α-amylase from Aspergillus oryzae.

Furthermore, α-maltosyl fluoride serves as an efficient maltosyl donor for other maltosyltransferases, such as GlgE. This enzyme is involved in α-glucan biosynthesis and can utilize α-maltosyl fluoride to extend existing malto-oligosaccharide chains nih.govresearchgate.net. For example, when maltohexaose (B131044) (M6) is used as an acceptor, GlgE can catalyze the transfer of maltosyl units from α-maltosyl fluoride to produce longer chains, including M8, M10, M12, and even M14, demonstrating authentic polysaccharide elongation nih.gov.

Generation of Glycoconjugates with Tailored Glycosylation Patterns

Glycoconjugates, which consist of a carbohydrate moiety linked to a non-carbohydrate structure (aglycone), are vital in numerous biological processes rsc.org. The synthesis of glycoconjugates with specific, well-defined glycan structures is essential for studying their function. Chemoenzymatic strategies provide a powerful means to achieve this, and α-maltosyl fluoride is a valuable tool in this context nih.govrsc.org.

The "tailored glycosylation pattern" is achieved in a two-stage process. First, specific malto-oligosaccharides are synthesized enzymatically using α-maltosyl fluoride as a donor, as detailed in the previous section. This enzymatic step ensures the precise length and linkage of the glycan chain.

Second, the resulting malto-oligosaccharide, still possessing an activated anomeric center (or one that can be activated), is chemically coupled to an aglycone, which could be a peptide, lipid, or other molecule. Glycosyl fluorides are well-suited for chemical glycosylation reactions due to their stability and the fact that they can be readily activated by various Lewis acids or other promoters to react with nucleophiles like alcohols nih.gov. This chemical step conjugates the tailored glycan to the desired backbone. This combination of enzymatic synthesis for glycan assembly and chemical synthesis for conjugation allows for the creation of complex glycoconjugates with a degree of precision that is difficult to attain through purely chemical or biological methods nih.govmdpi.com.

Structural Biology Insights from α Maltosyl Fluoride Enzyme Complexes

X-ray Crystallography of Enzyme-Analogue Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of macromolecules, offering a static yet detailed snapshot of enzyme-ligand interactions at an atomic level. The use of α-maltosyl fluoride (B91410) analogues in co-crystallization studies has been instrumental in understanding the function of various glycoside hydrolases.

A primary goal of using substrate analogues like α-maltosyl fluoride is to trap and visualize the covalent glycosyl-enzyme intermediate, a key step in the double-displacement mechanism of retaining glycosidases. While achieving this can be challenging, studies using modified versions of α-maltosyl fluoride have provided significant insights into the pre-covalent state.

In a notable study, 2-deoxy-2,2-difluoro-α-maltosyl fluoride (α-MTF) was designed as a non-hydrolysable mimic of maltose-1-phosphate to probe the active site of GlgE, an essential enzyme in mycobacterial α-glucan biosynthesis. nih.gov Researchers utilized a readily crystallizable homolog from Streptomyces coelicolor, Sco GlgEI-V279S, to overcome the difficulties associated with crystallizing the target enzyme from Mycobacterium tuberculosis. nih.govnih.gov

The resulting X-ray crystal structure, solved at 2.3 Å resolution, showed α-MTF bound within the enzyme's active site. nih.govnih.gov However, inspection of the electron density maps revealed no continuous density between the catalytic nucleophile, Asp394, and the anomeric carbon of the analogue, indicating that a covalent glycosyl-enzyme intermediate had not been formed. nih.gov Instead, the structure captured a detailed view of the non-covalent enzyme-substrate complex immediately preceding the catalytic step. This "pre-covalent" snapshot is equally valuable, as it reveals the precise alignment and interactions necessary for catalysis to occur. nih.gov The data showed the catalytic acid/base, Glu423, forming a hydrogen bond with the C1' fluorine, providing direct evidence for its role as a proton donor during the first step of the reaction. nih.govnih.gov

Table 1: Crystallographic Data for the Sco GlgEI-V279S-α-MTF Complex

Parameter Value
Enzyme Streptomyces coelicolor GlgEI-V279S
Ligand 2-deoxy-2,2-difluoro-α-maltosyl fluoride (α-MTF)
Resolution 2.3 Å
PDB Ascension Number 4U31

The high-resolution structure of the Sco GlgEI-V279S-α-MTF complex allowed for a detailed conformational analysis of the bound ligand, revealing key interactions that stabilize the substrate in a catalytically competent orientation. nih.gov

Despite the addition of two fluorine atoms at the C2' position, only minor alterations in the active site were observed compared to other complexes. nih.gov The analysis identified several crucial hydrogen bonding interactions:

A bidentate hydrogen bond formed between the difluoromethylene group at the C2' position of α-MTF and the side chain of Arg392. nih.gov

A hydrogen bond between the general acid/base catalyst, Glu423, and the fluorine atom at the anomeric C1' position. nih.govnih.gov

An interaction between the catalytic nucleophile, Asp394, and the equatorial fluorine at C2', suggesting that the nucleophile may be protonated in this pre-covalent state. nih.gov

These observations are critical for understanding the enzyme's mechanism and for the rational design of more potent inhibitors. nih.gov The interaction with Arg392, for instance, suggests that the C2 position can tolerate substitution with hydrogen bond acceptors, a valuable piece of information for drug development. nih.gov The structure effectively provides a map of the hydrogen bonding interactions present just before the formation of the glycosyl-enzyme intermediate. nih.gov

Table 2: Key Non-Covalent Interactions in the Sco GlgEI-V279S-α-MTF Complex

Enzyme Residue Ligand Atom/Group Type of Interaction Implication
Arg392 C2' difluoromethylene Bidentate Hydrogen Bond Stabilizes ligand binding; suggests C2' tolerates H-bond acceptors.
Glu423 C1' Fluorine Hydrogen Bond Supports role as a proton donor to the leaving group.

Spectroscopic Techniques for Enzyme-Ligand Interaction Studies

While crystallography provides static pictures, spectroscopic techniques offer dynamic information about enzyme-ligand interactions in solution, complementing the structural data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure, dynamics, and binding events. nih.gov The use of fluorine-labeled molecules is particularly advantageous for protein-observed ¹⁹F NMR. nih.govrsc.org The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and high sensitivity. nih.gov Crucially, since fluorine does not occur naturally in proteins, there are no background signals, making the ¹⁹F label an exquisitely sensitive and non-perturbing probe. nih.gov

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, including changes in van der Waals packing and electrostatic fields upon ligand binding. nih.gov When α-maltosyl fluoride binds to an enzyme, the fluorine atom at the anomeric center acts as a reporter. Any change in its environment upon entering the active site will cause a measurable change in its ¹⁹F NMR chemical shift. This allows researchers to:

Confirm binding of the ligand to the target protein.

Quantify binding affinity (dissociation constant, Kd) through titration experiments.

Gain insights into conformational changes occurring at or near the active site during the binding event.

In the case of the Sco GlgEI-V279S study, NMR experiments did not detect any catalytic transfer reaction with α-MTF, which corroborated the crystallographic finding that a covalent intermediate was not formed. nih.gov

Table 3: Illustrative Application of ¹⁹F NMR for Monitoring Enzyme-Ligand Interaction

State Expected ¹⁹F NMR Signal Information Gained
Free α-Maltosyl Fluoride Sharp signal at a specific chemical shift (δ₁) Reference state of the unbound ligand.
α-Maltosyl Fluoride + Enzyme Shift in the signal to a new position (δ₂) and/or line broadening Confirms binding and indicates a change in the fluorine's local electronic environment within the active site.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for precise determination of molecular weights. It is an indispensable tool for confirming the formation of covalent enzyme-inhibitor complexes.

If α-maltosyl fluoride or an analogue forms a covalent bond with an enzyme's nucleophilic residue, the mass of the protein will increase by the mass of the added maltosyl group (minus the mass of the displaced fluorine atom). This mass shift can be readily detected by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

The procedure typically involves:

Measuring the precise mass of the intact, unmodified enzyme.

Incubating the enzyme with the fluorinated sugar analogue under conditions that would favor reaction.

Measuring the mass of the protein after the incubation period.

A mass increase corresponding to the covalent addition of the maltosyl moiety would provide definitive evidence of a stable glycosyl-enzyme intermediate. In the investigation of Sco GlgEI-V279S and α-MTF, mass spectrometry experiments produced negative results for a covalent modification, consistent with the NMR and X-ray crystallography data. nih.gov

Table 4: Expected Mass Spectrometry Results for Covalent Intermediate Detection

Sample Expected Mass Outcome
Enzyme Alone M Baseline mass of the protein.
Enzyme + α-Maltosyl Fluoride (if covalent bond forms) M + (Mass of Maltose (B56501) - Mass of HF) Confirms formation of a stable glycosyl-enzyme intermediate.

Advanced Research Applications and Future Directions

Development of Novel Mechanism-Based Enzyme Inhibitors

Mechanism-based inhibitors are unreactive compounds that are transformed into reactive species by the catalytic action of a target enzyme, leading to the enzyme's inactivation nih.gov. The incorporation of fluorine into substrate analogs is a key strategy in the design of these inhibitors, as fluorine's high electronegativity can dramatically alter the reactivity of an intermediate within the enzyme's active site nih.govnih.gov.

α-Maltosyl fluoride (B91410) and its derivatives serve as powerful probes for designing such inhibitors, particularly for glycosidases and glycosyltransferases. These enzymes typically operate via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. Fluorinated sugar analogs can be designed to trap this intermediate. For example, 2-deoxy-2-fluoro-D-glycosyl fluorides are a class of mechanism-based inhibitors where the rate of hydrolysis of the fluoroglycosyl-enzyme intermediate is significantly slowed, causing it to accumulate and thus inactivate the enzyme researchgate.net.

A specific application involves the enzyme GlgE, which is essential for α-glucan biosynthesis in organisms like Mycobacterium tuberculosis and is a validated drug target nih.gov. Researchers have synthesized derivatives such as 2-deoxy-2-fluoro-α-maltosyl fluoride (α-MDF) and 2-deoxy-2,2-difluoro-α-maltosyl fluoride (α-MTF) as non-hydrolysable mimics of the natural substrate, maltose-1-phosphate (M1P) nih.gov.

2-deoxy-2-fluoro-α-maltosyl fluoride (α-MDF) was shown to trap the maltosyl-enzyme intermediate of a general base-inactivated variant of the Streptomyces coelicolor GlgEI enzyme (GlgEI-E423A) nih.gov. This demonstrated that the fluorinated analog could form the covalent intermediate as intended.

2-deoxy-2,2-difluoro-α-maltosyl fluoride (α-MTF) , in contrast, was designed to act as a non-covalent probe. It co-crystallized with a fully active GlgEI variant (GlgEI-V279S) without forming a covalent bond, allowing researchers to observe the pre-covalent binding state and gather crucial structural information about substrate recognition in the active site nih.gov.

These studies highlight a sophisticated strategy where subtle modifications to the fluorinated maltosyl fluoride scaffold allow for the differential probing of the enzyme's catalytic cycle, providing a rational basis for the design of potent and specific inhibitors.

CompoundTarget Enzyme (Variant)Mechanism of ActionResearch Finding
2-deoxy-2-fluoro-α-maltosyl fluoride (α-MDF)S. coelicolor GlgEI-E423AMechanism-based covalent inactivationTraps the β-maltosyl enzyme intermediate nih.gov
2-deoxy-2,2-difluoro-α-maltosyl fluoride (α-MTF)S. coelicolor GlgEI-V279SNon-covalent binding mimicAllows for X-ray crystallographic study of the enzyme-substrate complex prior to catalysis; does not inhibit GlgE activity nih.gov

Engineering of Glycosynthases Utilizing α-Maltosyl Fluoride Derivatives

Glycosynthases are engineered glycosidases that can synthesize oligosaccharides but cannot hydrolyze them ubc.caresearchgate.net. They are created by mutating the catalytic nucleophile of a retaining glycosidase to a small, non-nucleophilic amino acid (like alanine (B10760859) or glycine) ubc.caresearchgate.netresearchgate.net. These mutant enzymes are inactive on their natural substrates but can catalyze the formation of a glycosidic bond using an activated sugar donor, typically a glycosyl fluoride with an anomeric configuration opposite to that of the natural substrate researchgate.net.

This technology provides a powerful alternative to complex chemical synthesis for producing defined oligosaccharides researchgate.netnih.gov. α-Maltosyl fluoride and its derivatives are ideal donors for glycosynthases derived from α-glycosidases. The process circumvents the problematic hydrolytic side-reactions that often limit the yields of traditional, kinetically controlled synthesis using wild-type enzymes ubc.caresearchgate.net.

While the classic glycosynthase is a nucleophile mutant, the principle of using activated donors like α-maltosyl fluoride extends to other engineered enzymes. For instance, research on a barley limit dextrinase (HvLD), a debranching enzyme from the GH13 family, demonstrated its ability to use α-maltosyl fluoride as a donor for transglycosylation reactions nih.gov. This highlights the broader utility of α-maltosyl fluoride in biocatalysis.

Key Features of Glycosynthase-Mediated Synthesis:

High Yields: The absence of product hydrolysis leads to significantly higher yields compared to transglycosylation with wild-type enzymes researchgate.net.

High Selectivity: The engineered enzyme retains the inherent regio- and stereoselectivity of the parent glycosidase, ensuring the formation of specific glycosidic linkages researchgate.net.

Broad Applicability: The method has been used to synthesize a wide range of oligosaccharides and glycoconjugates by pairing different glycosynthases with various glycosyl fluoride donors and acceptors researchgate.netnih.gov.

The synergy between enzyme engineering and the unique reactivity of glycosyl fluorides like α-maltosyl fluoride continues to drive innovation in carbohydrate synthesis.

Enzyme TypeEngineering StrategyDonor SubstrateKey Advantage
Glycosynthase Mutation of the catalytic nucleophile (e.g., Asp -> Ala)Glycosyl fluoride (e.g., α-maltosyl fluoride)Catalyzes glycoside formation without product hydrolysis, leading to high yields ubc.caresearchgate.net
O-α-Glycoligase Mutation of the catalytic acid/base residueα-Glycosyl fluoridePromising biocatalysts for glycosylation toward various sugar acceptors acs.org
Wild-Type GHs Reaction condition optimizationα-Maltosyl fluorideCan favor transglycosylation over hydrolysis for specific enzymes and substrates nih.govnih.gov

Further Exploration of Enzyme Specificity and Promiscuity with Fluorinated Substrates

Fluorinated substrates like α-maltosyl fluoride are invaluable for exploring the specificity and promiscuity of carbohydrate-active enzymes. Because fluorine is similar in size to a hydroxyl group but has vastly different electronic properties, replacing -OH with -F can reveal subtle aspects of enzyme-substrate interactions nih.govacs.org.

Studies using α-maltosyl fluoride have shown that some enzymes exhibit unexpected activities. For example, crystalline α-amylases from various sources were found to predominantly catalyze transglycosylation reactions when presented with α-maltosyl fluoride, rather than the expected hydrolysis nih.gov. These enzymes used α-maltosyl fluoride as both a glycosyl donor and an acceptor, producing maltooligosaccharides up to 12 residues long. This finding demonstrated that α-amylases have a substantial, previously underappreciated capacity for glycosyl transfer, challenging their characterization as simple hydrolases nih.gov.

This phenomenon, where an enzyme catalyzes a different type of reaction depending on the substrate, is a form of enzyme promiscuity. The use of fluorinated substrates helps to uncover these latent activities. Systematic studies on various enzymes, such as sugar kinases, with panels of fluorinated monosaccharides have expanded the known substrate scope of these enzymes and provided insights into the structural basis of their specificity nih.govwhiterose.ac.ukyork.ac.uk.

Future research will likely involve:

Probing Subsite Affinities: Using α-maltosyl fluoride and its derivatives to map the binding affinities and catalytic importance of different subsites in the active site of glycosidases.

Discovering Novel Activities: Screening enzyme libraries with fluorinated substrates to identify enzymes with novel or enhanced transglycosylation capabilities for biotechnological applications.

Guiding Protein Engineering: Using the structural and kinetic data obtained from studies with fluorinated analogs to rationally engineer enzymes with altered specificity or enhanced promiscuity for synthetic purposes. For example, understanding how an enzyme like barley limit dextrinase interacts with α-maltosyl fluoride can guide efforts to improve its transglycosylation efficiency nih.gov.

The continued exploration of enzyme interactions with fluorinated substrates will undoubtedly deepen our fundamental understanding of catalysis and guide the development of new biocatalytic tools.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing alpha-maltosyl fluoride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves enzymatic glycosylation or chemical fluorination of maltose. For enzymatic approaches, glycoside hydrolases (e.g., α-glucosidase) are used with fluoride donors like 4-nitrophenyl-α-D-maltoside in buffered solutions (pH 6.0–7.5). Yield optimization requires controlling temperature (30–45°C), substrate molar ratios (1:2 maltose:fluoride donor), and reaction time (12–24 hrs). Purity is validated via HPLC with refractive index detection .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the α-1,4 glycosidic linkage and fluoride substitution. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. Polarimetry and X-ray crystallography further resolve stereochemical details. Comparative retention times in HPLC against reference standards are recommended for purity assessment .

Q. What are the primary applications of this compound in enzymatic inhibition studies?

  • Methodological Answer : It acts as a transition-state analog inhibitor for α-glucosidases and glycosyltransferases. Researchers use kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants (Kᵢ). Experimental designs should include controls with non-fluorinated substrates and pH-dependent activity profiling (e.g., pH 4.5–8.0) to assess enzyme specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic stability of this compound across different pH conditions?

  • Methodological Answer : Contradictions often arise from variations in assay buffers (e.g., citrate vs. phosphate) or enzyme sources (microbial vs. mammalian). Systematic replication under standardized conditions (e.g., IUPAC-recommended buffer systems) is critical. Use circular dichroism (CD) spectroscopy to monitor structural integrity of the compound at extreme pH values. Meta-analyses of published Kᵢ values with subgroup stratification by pH and enzyme class can identify trends .

Q. What experimental strategies mitigate interference from endogenous fluorides in cellular uptake studies of this compound?

  • Methodological Answer : Pre-treat cell cultures with fluoride-free media for 24 hours before assays. Employ ion-selective electrodes or fluorescence probes (e.g., fluorescein-labeled derivatives) to distinguish exogenous vs. endogenous fluoride. Validate specificity using CRISPR-edited cell lines lacking maltase-glucoamylase (MGAM) or other target enzymes .

Q. How do molecular dynamics (MD) simulations improve mechanistic understanding of this compound’s binding affinity to glycosidases?

  • Methodological Answer : MD simulations (e.g., GROMACS or AMBER) model the compound’s interaction with catalytic residues (e.g., Asp214 and Glu276 in human MGAM). Key parameters include solvation effects, protonation states, and free-energy perturbation calculations. Cross-validate results with mutagenesis studies (e.g., D214A mutants) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Data Contradiction and Validation

Q. Why do fluorometric assays for this compound occasionally yield false-positive inhibition results, and how can this be addressed?

  • Methodological Answer : Autofluorescence of impurities or buffer components (e.g., Tris-HCl) may interfere. Use HPLC-purified batches and subtract background fluorescence via blank controls. Alternative methods like radiometric assays (³H-labeled substrates) or surface plasmon resonance (SPR) provide orthogonal validation .

Q. What criteria should guide the selection of in vivo models for studying this compound’s metabolic effects?

  • Methodological Answer : Prioritize models with physiologically relevant α-glucosidase expression (e.g., zebrafish larvae or murine intestinal models). Dose-response studies must account for species-specific fluoride metabolism. Use stable isotope tracing (¹³C-maltose co-administered with this compound) to track metabolic flux .

Methodological Resources

  • Critical Appraisals : FluorideScience.org provides peer-reviewed ratings of studies on fluoride analogs, including methodological rigor and bias assessments .
  • Systematic Review Protocols : Follow PRISMA guidelines for meta-analyses of enzymatic inhibition data, with subgroup analyses for pH, temperature, and enzyme subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.